molecular formula C14H15F6NO2 B5310574 N-(2-butoxyphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide

N-(2-butoxyphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide

Cat. No.: B5310574
M. Wt: 343.26 g/mol
InChI Key: UVAJPAOMMSGRJG-UHFFFAOYSA-N
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Description

N-(2-butoxyphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is an organic compound characterized by the presence of a butoxyphenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-butoxyphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide typically involves the reaction of 2-butoxyaniline with a trifluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at a controlled temperature, often around 0-25°C, to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for temperature and pressure control, as well as continuous monitoring of reaction progress, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-butoxyphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group or the trifluoromethyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-butoxyphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antifibrotic activity.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which N-(2-butoxyphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide exerts its effects involves interactions with specific molecular targets. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. For example, it has been shown to inhibit the deposition of extracellular matrix proteins, which is relevant in the context of antifibrotic activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-butoxyphenyl)-3-(phenyl)acrylamides: These compounds share a similar butoxyphenyl group but differ in the presence of an acrylamide moiety.

    Trifluoromethyl ketones: Compounds with a trifluoromethyl group attached to a ketone functional group.

Uniqueness

N-(2-butoxyphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide is unique due to the combination of its butoxyphenyl and trifluoromethyl groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2-butoxyphenyl)-3,3,3-trifluoro-2-(trifluoromethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F6NO2/c1-2-3-8-23-10-7-5-4-6-9(10)21-12(22)11(13(15,16)17)14(18,19)20/h4-7,11H,2-3,8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVAJPAOMMSGRJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC=C1NC(=O)C(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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